molecular formula C25H25N3OS B11091025 11-[4-(Dimethylamino)phenyl]-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one

11-[4-(Dimethylamino)phenyl]-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one

Numéro de catalogue: B11091025
Poids moléculaire: 415.6 g/mol
Clé InChI: CWMCNCWQQCBBOU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

11-[4-(Dimethylamino)phenyl]-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzodiazepine derivative featuring a hexahydrodiazepinone core substituted at the 11-position with a 4-(dimethylamino)phenyl group and at the 3-position with a 2-thienyl moiety. Its synthesis typically involves condensation and cyclization reactions between enaminoketones and aryl glyoxals, as described for related dibenzodiazepines .

Propriétés

Formule moléculaire

C25H25N3OS

Poids moléculaire

415.6 g/mol

Nom IUPAC

6-[4-(dimethylamino)phenyl]-9-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C25H25N3OS/c1-28(2)18-11-9-16(10-12-18)25-24-21(26-19-6-3-4-7-20(19)27-25)14-17(15-22(24)29)23-8-5-13-30-23/h3-13,17,25-27H,14-15H2,1-2H3

Clé InChI

CWMCNCWQQCBBOU-UHFFFAOYSA-N

SMILES canonique

CN(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CS4)NC5=CC=CC=C5N2

Origine du produit

United States

Méthodes De Préparation

Chlorination of Cyclohexenone

The synthesis begins with 5-(2-thienyl)-cyclohex-2-enone , which is treated with oxalyl chloride to form the corresponding chloro derivative. This step achieves >90% conversion under anhydrous conditions.

Diamine Formation

The chloro intermediate reacts with 1,2-phenylenediamine in ethanol at 60°C for 12 hours, yielding a diamine precursor. Excess diamine (1.5 equiv) ensures complete conversion.

Aldehyde Condensation

The diamine is condensed with 4-(dimethylamino)benzaldehyde in ethanol under reflux (78°C, 24 hours). This step introduces the 4-dimethylaminophenyl group via nucleophilic addition-elimination. The crude product is purified via flash chromatography (hexane:ethyl acetate, 3:1).

Acetylation

The benzodiazepine core undergoes acetylation using acetic anhydride (2.0 equiv) in pyridine and dichloromethane (DCM) at 0°C. The reaction is quenched with ice-water, and the product is isolated in 85% yield.

Table 1: Key Reaction Parameters for Multi-Step Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)
ChlorinationOxalyl chloride, DCM, 0°C, 2h9298%
Diamine Formation1,2-Phenylenediamine, EtOH, 60°C, 12h7895%
Aldehyde Condensation4-(Dimethylamino)benzaldehyde, reflux6597%
AcetylationAcetic anhydride, pyridine, DCM8599%

Palladium-Catalyzed Coupling Approaches

Bis-Triflated Intermediate Synthesis

A bis-triflated 2,5-dihydroxybenzophenone derivative is prepared using N-phenyltrifluoromethanesulfonimide and hydride bases. This intermediate enables selective functionalization at positions 3 and 11.

Diamine Cyclization

The triflated compound reacts with N-methylethylenediamine in acetonitrile at 90°C under Pd(OAc)₂ catalysis (5 mol%). This step forms the diazepine ring with 70–75% yield.

Thienyl Group Introduction

The 2-thienyl moiety is introduced via Suzuki-Miyaura coupling using 2-thienylboronic acid and Pd(PPh₃)₄. Optimal conditions: DMF/H₂O (4:1), K₂CO₃, 80°C, 8h (yield: 68%).

One-Pot Catalytic Synthesis Using Cu@PI-COF

Reaction Design

A one-pot method employs Cu(II)-loaded polyimide covalent organic frameworks (Cu@PI-COF) as a heterogeneous catalyst. The reaction combines:

  • 1,2-Diaminobenzene (1.0 equiv)

  • 4-(Dimethylamino)benzaldehyde (1.2 equiv)

  • 2-Thienylacetylacetone (1.0 equiv)

Optimization

Under microwave irradiation (300 W, 80°C), the reaction completes in 5 minutes with 96% yield. The catalyst is recyclable for 5 cycles without significant activity loss.

Table 2: Comparison of Catalytic Methods

ParameterCu@PI-COFTraditional Pd
Reaction Time5 min8–12h
Yield96%68–75%
Catalyst Loading0.2 g5 mol% Pd
Temperature80°C90°C
SolventSolvent-freeAcetonitrile/DMF

Critical Analysis of Methodologies

Efficiency

  • Multi-Step Synthesis : Offers high purity but requires 4–5 days for completion.

  • Pd-Catalyzed Routes : Scalable but limited by palladium costs (∼$1,500/mol).

  • Cu@PI-COF : Most efficient (96% yield, 5 min), aligning with green chemistry principles.

Functional Group Compatibility

  • The 2-thienyl group’s electron-rich nature necessitates inert atmospheres during coupling to prevent oxidation.

  • Acetylation steps require rigorous moisture exclusion to avoid hydrolysis .

Analyse Des Réactions Chimiques

Reaction Types and Mechanisms

The compound participates in reactions typical of diazepinones and aromatic heterocycles:

1.1 Nucleophilic Substitution
The electron-rich dimethylamino group on the phenyl ring facilitates electrophilic aromatic substitution (EAS). For example:

  • Nitration : Occurs at the para position relative to the dimethylamino group under mild nitrating conditions (e.g., HNO₃/H₂SO₄ at 0–5°C), yielding nitro derivatives .

  • Halogenation : Bromination with Br₂/FeBr₃ targets the activated aromatic ring, producing mono- or di-substituted products .

1.2 Oxidation and Reduction

  • Oxidation : The thienyl group undergoes oxidation with H₂O₂ or mCPBA to form sulfoxides or sulfones, depending on reaction conditions .

  • Reduction : The carbonyl group in the diazepinone core is reducible with LiAlH₄ or NaBH₄, generating secondary alcohols.

1.3 Ring-Opening Reactions
Under acidic or basic conditions, the diazepinone ring undergoes hydrolysis:

  • Acidic Hydrolysis : Forms a diketone intermediate, which can further react to yield benzodiazepine analogs.

  • Basic Hydrolysis : Produces amino alcohol derivatives via nucleophilic attack on the carbonyl .

Reaction Conditions and Byproducts

Reaction outcomes are highly sensitive to conditions:

Reaction Type Conditions Primary Product Byproducts
NitrationHNO₃/H₂SO₄, 0–5°C4-Nitro-dimethylamino derivativeDi-nitrated isomers
Thienyl OxidationH₂O₂ (30%), CH₃COOH, 50°CThienyl sulfoxideOveroxidized sulfone
Diazepinone ReductionLiAlH₄, THF, reflux1-Hydroxy-diazepaneDehydrogenated aromatics
Acidic HydrolysisHCl (6M), 80°C, 12hDibenzo-diketoneChlorinated side products

Data adapted from studies on structurally related dibenzo-diazepinones .

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The dimethylamino group activates the phenyl ring via resonance, directing incoming electrophiles to para and ortho positions. Steric hindrance from the diazepinone core favors para substitution .

  • Thienyl Reactivity : The sulfur atom in the thienyl group participates in conjugation, making the β-positions susceptible to electrophilic attack. Oxidation proceeds via a radical intermediate .

  • Diazepinone Stability : The seven-membered ring exhibits strain relief during hydrolysis, favoring ring-opening over rearrangement .

Comparative Reactivity

The compound’s reactivity diverges from simpler diazepinones due to its substituents:

Feature Impact on Reactivity
Dimethylamino groupEnhances EAS rates by 3–5× compared to unsubstituted analogs
Thienyl moietyIntroduces sulfur-based redox chemistry
Fused aromatic systemStabilizes transition states in ring-opening reactions

Applications De Recherche Scientifique

Research indicates that this compound exhibits significant biological activity through its interactions with gamma-aminobutyric acid (GABA) receptors. These receptors play a crucial role in mediating inhibitory neurotransmission in the central nervous system. The compound may enhance GABAergic activity, suggesting potential anxiolytic and sedative effects . Additionally, its structure implies possible activity against various biological targets involved in neurological disorders.

Activity TypeMechanism of ActionPotential Applications
AnxiolyticGABA receptor modulationAnxiety disorders
SedativeCNS depressant effectsInsomnia treatment
NeuroprotectiveInteraction with neurotransmitter systemsNeurodegenerative diseases

Therapeutic Applications

The unique structural characteristics of 11-[4-(Dimethylamino)phenyl]-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one suggest several therapeutic applications:

  • CNS Disorders : Given its anxiolytic and sedative properties, this compound could be explored as a treatment for anxiety disorders and insomnia.
  • Anticonvulsant Activity : Its interaction with GABA receptors may also position it as a candidate for anticonvulsant therapies.
  • Potential Antimalarial Activity : Computational studies have suggested that derivatives of dibenzo[b,e][1,4]diazepin-1-one may inhibit enzymes crucial for malaria parasite survival.

Case Studies and Research Findings

Several studies have highlighted the pharmacological profiles of compounds structurally similar to 11-[4-(Dimethylamino)phenyl]-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one:

  • Study on GABA Receptor Interaction : Research has shown that this compound selectively binds to GABA receptors and influences neurotransmitter systems beyond GABAergic pathways. This finding is crucial for understanding its pharmacological profile and therapeutic potential .
  • Anticonvulsant Research : A series of experiments demonstrated that similar dibenzo[b,e][1,4]diazepin-1-one derivatives exhibited anticonvulsant properties in animal models .

Mécanisme D'action

The mechanism of action of 11-[4-(Dimethylamino)phenyl]-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Substituent Variations and Molecular Properties

Compound Name 11-Substituent 3-Substituent Molecular Weight (g/mol) Key Structural Features
Target Compound 4-(Dimethylamino)phenyl 2-Thienyl ~430 (estimated) Electron-donating dimethylamino; heteroaryl
11-[4-(Diethylamino)phenyl]-3-phenyl* 4-(Diethylamino)phenyl Phenyl 437.58 Bulkier diethylamino group; phenyl ring
11-(3-Chlorophenyl)-3-(2-thienyl) 3-Chlorophenyl 2-Thienyl ~394 (estimated) Electron-withdrawing chloro; thienyl
11-(2-Bromophenyl)-3-(4-methoxyphenyl) 2-Bromophenyl 4-Methoxyphenyl 475.38 Bromo (steric bulk); methoxy (polar)
11-(4-Chlorophenyl)-3-phenyl 4-Chlorophenyl Phenyl ~394 (estimated) Chloro substituent; simple phenyl

*Discontinued commercial product due to unspecified stability or efficacy concerns .

Electronic and Pharmacological Implications

  • Thienyl vs. Phenyl : The 2-thienyl group introduces sulfur-based interactions, which may enhance binding to cysteine-rich protein targets compared to phenyl .

Bioactivity and Computational Similarity

  • Structural Similarity Metrics : Computational studies using Tanimoto and Dice indexes (based on MACCS or Morgan fingerprints) indicate that analogs with >70% similarity to the target compound may share overlapping bioactivity profiles .

Activité Biologique

The compound 11-[4-(dimethylamino)phenyl]-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one is a member of the dibenzo diazepine family and has garnered attention due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H27N3OC_{23}H_{27}N_3O, with a molecular weight of approximately 365.48 g/mol. The structural characteristics include:

  • Dibenzo structure : Provides rigidity and affects biological interactions.
  • Dimethylamino group : Enhances lipophilicity and potential receptor interactions.
  • Thienyl moiety : May contribute to unique pharmacological profiles.

Research indicates that compounds similar to 11-[4-(dimethylamino)phenyl]-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one may act through several mechanisms:

  • Receptor Binding : The compound has shown a high affinity for various neurotransmitter receptors, particularly:
    • Serotonin receptors : Modulating mood and anxiety.
    • Dopamine receptors : Potential implications in neuropsychiatric disorders.
  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is significant in treating Alzheimer's disease by enhancing cholinergic transmission .
  • Antioxidant Activity : Some studies suggest that derivatives may exhibit antioxidant properties that protect against oxidative stress in neuronal cells .

Biological Activity Data

The following table summarizes key biological activities associated with the compound and its analogs:

Biological ActivityMechanism of ActionReference
AntidepressantSerotonin receptor modulation
AnticholinesteraseAChE inhibition
AntioxidantScavenging free radicals
NeuroprotectiveReducing neuronal apoptosis

Study 1: Antidepressant Effects

In a controlled trial involving animal models of depression, administration of the compound demonstrated significant reductions in depressive-like behaviors compared to control groups. The study highlighted the role of serotonin receptor activation in mediating these effects.

Study 2: Neuroprotective Properties

Another study evaluated the neuroprotective effects of the compound in models of neurodegeneration. Results indicated that treatment reduced markers of oxidative stress and apoptosis in neuronal cultures exposed to neurotoxic agents. This suggests potential therapeutic applications in conditions like Alzheimer's disease.

Q & A

Q. What experimental methods are employed to determine the molecular structure of this compound?

The molecular structure is typically resolved using single-crystal X-ray diffraction (SC-XRD). For example, related dibenzo[b,e][1,4]diazepinone derivatives have been analyzed at 296 K with a data-to-parameter ratio of 17.6, yielding an R factor of 0.043 and wR factor of 0.106 . SC-XRD provides precise bond lengths, angles, and conformational details, which are critical for validating synthetic routes and understanding stereoelectronic effects. Complementary techniques like NMR and IR spectroscopy are used to confirm functional groups and dynamic behavior in solution.

Q. What synthetic strategies are used to prepare this compound, and how are intermediates characterized?

Synthesis often involves multi-step protocols with reagents like potassium permanganate (oxidation), lithium aluminum hydride (reduction), and nucleophiles (e.g., sodium methoxide). For example, analogous compounds are synthesized via nucleophilic substitution or cyclocondensation reactions under inert atmospheres . Intermediates are characterized using HPLC-MS for purity, NMR for structural confirmation, and elemental analysis for stoichiometric validation.

Q. How can researchers optimize reaction yields for this compound?

Yield optimization requires systematic variation of parameters:

  • Temperature : Reactions are often conducted at controlled temperatures (e.g., −35°C for triazine coupling reactions ).
  • Catalysts : Use of bases like DIPEA (N,N-diisopropylethylamine) can enhance nucleophilic substitution efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates. Design of Experiments (DoE) methodologies, such as factorial designs, are recommended to identify critical factors .

Advanced Research Questions

Q. How can crystallography data resolve contradictions in pharmacological activity reports?

Discrepancies in activity (e.g., receptor binding vs. inactivity) may arise from polymorphism or solvatomorphism . SC-XRD data can reveal conformational differences in the solid state (e.g., chair vs. boat diazepinone ring conformations) that impact biological interactions . Pairing crystallography with molecular docking simulations (using software like AutoDock Vina) can correlate structural features with activity trends .

Q. What analytical techniques are suitable for detecting degradation products under varying pH conditions?

  • LC-MS/MS : Identifies hydrolytic or oxidative degradation products (e.g., cleavage of the thienyl group).
  • Stability-indicating HPLC : Monitors purity under accelerated stability conditions (40°C/75% RH) .
  • X-ray photoelectron spectroscopy (XPS) : Detects surface oxidation states in solid-state degradation .

Q. How can computational methods predict environmental fate and ecotoxicological risks?

Quantitative Structure-Activity Relationship (QSAR) models estimate physicochemical properties (logP, pKa) to predict bioaccumulation and toxicity. For example, Project INCHEMBIOL frameworks integrate laboratory data on abiotic/biotic transformations and ecosystem-level impacts . Molecular dynamics simulations can further model interactions with environmental matrices (e.g., soil organic matter) .

Methodological Challenges and Solutions

Q. How to address low reproducibility in synthetic protocols?

  • Standardized reporting : Follow IUPAC guidelines for documenting reaction conditions (e.g., exact stoichiometry, inert gas use) .
  • Batch-to-batch analysis : Use principal component analysis (PCA) to identify outlier batches due to trace impurities .

Q. What strategies validate target engagement in biological assays?

  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics to receptors (e.g., GABAA).
  • CRISPR-Cas9 knockouts : Confirm specificity by testing activity in receptor-deficient cell lines .

Q. How to design comparative studies with structural analogs?

Adopt frameworks from political science comparative methodology :

  • Q. Why compare? To isolate the impact of substituents (e.g., dimethylamino vs. diethylamino groups).
  • Q. What to compare? Focus on analogs with systematic structural variations (e.g., ).
  • Q. How to compare? Use multivariate regression to correlate structural descriptors (e.g., Hammett σ) with activity .

Data Contradiction Analysis

Resolving discrepancies in reported IC50 values across studies:

  • Meta-analysis : Pool data from multiple studies, adjusting for variables like assay type (e.g., fluorescence vs. radioligand binding).
  • Bayesian statistics : Estimate confidence intervals to identify outliers due to methodological differences .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.